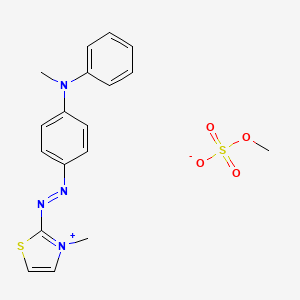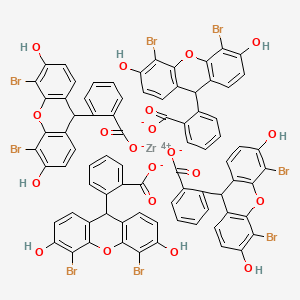
2-(4,5-Dibromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, zirconium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4,5-Dibromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, zirconium salt is a complex organic compound known for its unique chemical properties. This compound is often used in various scientific research applications due to its distinctive structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dibromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, zirconium salt typically involves the bromination of 3,6-dihydroxyxanthen-9-yl)benzoic acid followed by the introduction of zirconium salt. The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes followed by purification steps to isolate the final product. The use of advanced techniques such as chromatography and crystallization is common to achieve high purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4,5-Dibromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, zirconium salt undergoes various chemical reactions including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
2-(4,5-Dibromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, zirconium salt is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Applied in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 2-(4,5-Dibromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, zirconium salt exerts its effects involves its interaction with specific molecular targets. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3,6-Dihydroxyxanthen-9-yl)benzoic acid: A related compound used as a fluorescent probe in biological research.
Other brominated xanthenes: Compounds with similar structures but different bromination patterns.
Uniqueness
2-(4,5-Dibromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, zirconium salt is unique due to its specific bromination pattern and the presence of zirconium salt. This combination imparts distinctive chemical properties and reactivity, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
93980-88-2 |
|---|---|
Molekularformel |
C80H44Br8O20Zr |
Molekulargewicht |
2055.6 g/mol |
IUPAC-Name |
2-(4,5-dibromo-3,6-dihydroxy-9H-xanthen-9-yl)benzoate;zirconium(4+) |
InChI |
InChI=1S/4C20H12Br2O5.Zr/c4*21-16-13(23)7-5-11-15(9-3-1-2-4-10(9)20(25)26)12-6-8-14(24)17(22)19(12)27-18(11)16;/h4*1-8,15,23-24H,(H,25,26);/q;;;;+4/p-4 |
InChI-Schlüssel |
YJJKWGHKLPSSAI-UHFFFAOYSA-J |
Kanonische SMILES |
C1=CC=C(C(=C1)C2C3=C(C(=C(C=C3)O)Br)OC4=C2C=CC(=C4Br)O)C(=O)[O-].C1=CC=C(C(=C1)C2C3=C(C(=C(C=C3)O)Br)OC4=C2C=CC(=C4Br)O)C(=O)[O-].C1=CC=C(C(=C1)C2C3=C(C(=C(C=C3)O)Br)OC4=C2C=CC(=C4Br)O)C(=O)[O-].C1=CC=C(C(=C1)C2C3=C(C(=C(C=C3)O)Br)OC4=C2C=CC(=C4Br)O)C(=O)[O-].[Zr+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


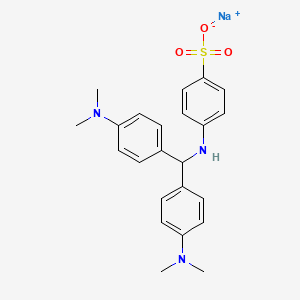
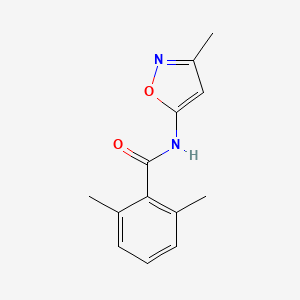
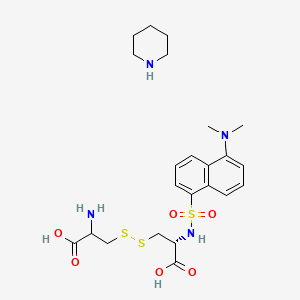
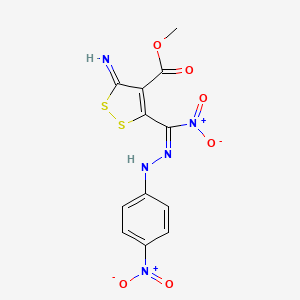

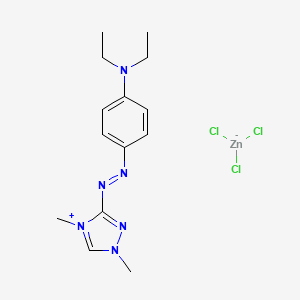
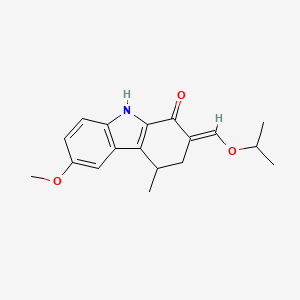


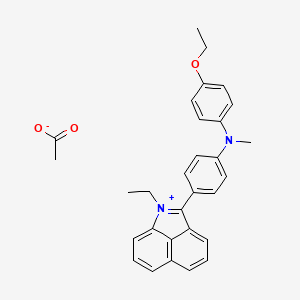
![4-[benzyl(methyl)amino]-2-chloro-5-methoxybenzenediazonium;tetrachlorozinc(2-)](/img/structure/B12695826.png)


